molecular formula C25H16N2O3S B4845963 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide

Cat. No. B4845963
M. Wt: 424.5 g/mol
InChI Key: LUDIGWPFBHVEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide involves its selective binding to PTKs through its thiazole and phenyl groups, followed by phosphorylation of the chromene moiety by the PTKs. This leads to a conformational change in the compound and emission of fluorescence, which can be detected and imaged using fluorescence microscopy.
Biochemical and Physiological Effects:
2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide has been shown to selectively bind to PTKs and emit fluorescence upon phosphorylation, without affecting the activity of other kinases or enzymes. This makes it a useful tool for studying PTK activity in living cells and tissues. The compound has also been shown to have low toxicity and good cell permeability, making it suitable for use in biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide in lab experiments include its selectivity for PTKs, real-time monitoring of PTK activity, and low toxicity. However, the compound has limitations such as its dependence on PTK activity for fluorescence emission, which may vary depending on the cell type and experimental conditions. Additionally, the compound may require optimization of its concentration and incubation time for optimal results.

Future Directions

For the use of 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide in scientific research include its application in studying PTK activity in disease models such as cancer and neurodegenerative diseases. The compound may also be modified to improve its selectivity and sensitivity for specific PTKs or to target other kinases or enzymes. Additionally, the compound may be used in combination with other fluorescent probes or imaging techniques for multiplexed imaging of cellular processes.

Scientific Research Applications

2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide has potential applications in scientific research as a fluorescent probe for detecting and imaging protein tyrosine kinases (PTKs) in living cells. PTKs are involved in various cellular processes such as cell growth, differentiation, and apoptosis, and their dysregulation has been linked to various diseases including cancer. The compound has been shown to selectively bind to PTKs and emit fluorescence upon phosphorylation, making it a useful tool for studying PTK activity in real-time.

properties

IUPAC Name

2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O3S/c28-23(20-14-18-9-4-5-12-22(18)30-25(20)29)26-19-11-6-10-17(13-19)21-15-31-24(27-21)16-7-2-1-3-8-16/h1-15H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDIGWPFBHVEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide
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2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide
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2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide
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2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide
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2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide
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2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.